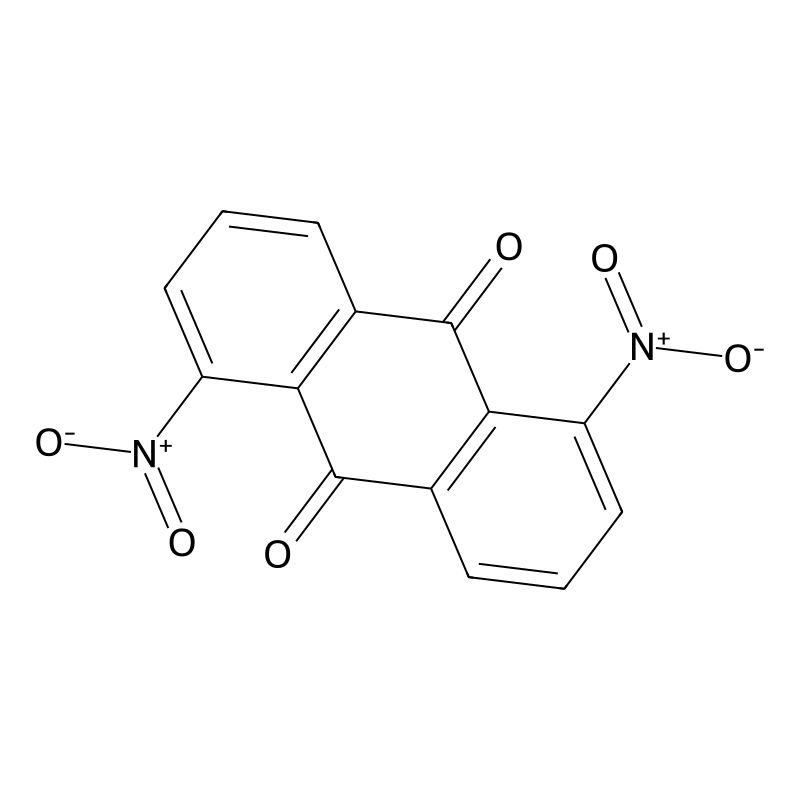

1,5-Dinitroanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Isolation

- Development of efficient and selective methods for synthesizing and isolating 1,5-DNTQ remains an active area of research.

- Studies have explored various approaches, including nitration of anthraquinone with mixed acid systems and selective precipitation techniques .

- Additionally, researchers have investigated methods for isolating 1,5-DNTQ from mixtures containing other dinitroanthraquinone isomers .

Precursor for Functional Materials

- ,5-DNTQ serves as a valuable precursor for the synthesis of various functional materials due to its reactive nitro groups and rigid aromatic structure.

- For instance, research has explored its use in the preparation of dyes and pigments , pyrotechnic compositions , and other functional molecules.

Other Research Applications

1,5-Dinitroanthraquinone is an organic compound with the chemical formula C₁₄H₆N₂O₆. It features a structure characterized by two nitro groups (-NO₂) positioned at the 1 and 5 locations on the anthraquinone framework. This compound is notable for its vibrant colors and has significant applications in dyeing and coloring processes due to its ability to form colored complexes. It is a member of the anthraquinone class of compounds, which are widely recognized for their utility in various industrial applications, particularly in the textile industry .

- Electrophilic Substitution: The nitro groups can undergo further electrophilic substitution reactions, allowing for the introduction of additional substituents onto the aromatic ring.

- Reduction Reactions: The nitro groups can be reduced to amino groups (-NH₂), leading to derivatives that may exhibit different biological and chemical properties.

- Condensation Reactions: It can react with other compounds through condensation, forming larger organic structures or dyes.

These reactions are essential for modifying the compound's properties for specific applications .

The synthesis of 1,5-dinitroanthraquinone typically involves:

- Nitration of Anthraquinone: The most common method is the nitration of anthraquinone using a mixture of concentrated sulfuric and nitric acids. This process yields a mixture of dinitroanthraquinones from which 1,5-dinitroanthraquinone can be isolated.

- Purification Techniques: Various purification methods such as recrystallization or chromatography are employed to obtain pure samples of 1,5-dinitroanthraquinone from the reaction mixture .

1,5-Dinitroanthraquinone finds numerous applications across different fields:

- Dyes and Pigments: It is primarily used as a dyeing agent in textiles, plastics, and inks due to its ability to form stable colored complexes.

- Chemical Intermediates: The compound serves as an intermediate in the synthesis of other organic compounds and dyes.

- Research

Interaction studies involving 1,5-dinitroanthraquinone have focused on its reactivity with various biological molecules. Notably:

- Metal Complexation: The compound can form complexes with transition metals, which may enhance its stability or alter its biological activity.

- Biochemical Pathways: Investigations into how it interacts with cellular components could provide insights into its potential therapeutic uses or toxicological profiles.

These studies are crucial for understanding both its practical applications and safety considerations .

Several compounds share structural similarities with 1,5-dinitroanthraquinone. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Anthraquinone | Base structure without nitro substituents | Serves as a precursor for various derivatives |

| 1-Nitroanthraquinone | Nitro group at position 1 only | Less reactive than dinitro derivatives |

| 2-Nitroanthraquinone | Nitro group at position 2 only | Exhibits different color properties |

| 1,8-Dinitroanthraquinone | Nitro groups at positions 1 and 8 | Different reactivity profile compared to 1,5 |

These comparisons highlight the unique positioning of nitro groups in 1,5-dinitroanthraquinone, which significantly influences its chemical behavior and applications .

The synthesis of 1,5-dinitroanthraquinone traces back to late 19th-century investigations into nitroaromatic compounds. Early work by Böttger and Petersen in 1881 demonstrated the nitration of anthraquinone using nitric acid, yielding mixtures of dinitroanthraquinone isomers. Industrial interest surged in the mid-20th century with the demand for synthetic dyes, leading to optimized nitration protocols. For example, U.S. Patent 3,939,185 (1976) detailed methods to isolate 1,5-dinitroanthraquinone from isomer mixtures using selective solvent precipitation.

Key Milestones:

- 1881: Initial isolation via anthraquinone nitration.

- 1970s: Development of industrial-scale purification techniques using halogenated solvents.

- 2000s: Application in organic electronics and photodynamic therapy.

Structural Characteristics and Molecular Configuration

The molecular structure of 1,5-dinitroanthraquinone features a planar anthracene core with nitro groups at positions 1 and 5 (Figure 1). X-ray crystallography confirms a conjugated π-system disrupted by electron-withdrawing nitro substituents, resulting in reduced symmetry (C₂h point group).

Table 1: Physical and Chemical Properties

Spectroscopic characterization includes:

- IR Spectroscopy: Peaks at 1,520 cm⁻¹ (asymmetric NO₂ stretch) and 1,340 cm⁻¹ (symmetric NO₂ stretch).

- ¹³C NMR: Signals at δ 125–135 ppm (aromatic carbons) and δ 180 ppm (carbonyl groups).

Role in Anthraquinone Derivative Chemistry

1,5-Dinitroanthraquinone serves as a critical intermediate in synthesizing complex anthraquinone derivatives. Its reactivity is governed by the electron-withdrawing nitro groups, which facilitate nucleophilic aromatic substitution and reduction reactions.

Key Applications:

Dye Synthesis:

Organic Electronics:

Table 2: Comparison with Isomeric Dinitroanthraquinones

| Isomer | Nitro Positions | Reactivity | Primary Use |

|---|---|---|---|

| 1,5-Dinitro | 1,5 | Electrophilic substitution | Dyes, Electronics |

| 1,8-Dinitro | 1,8 | Oxidative stability | Polymer additives |

| 1,6-Dinitro | 1,6 | Low solubility | Research applications |

Synthesis Pathways:

Nitration of Anthraquinone: Mechanistic Insights

The nitration of anthraquinone to produce 1,5-dinitroanthraquinone represents a critical electrophilic aromatic substitution reaction that proceeds through the formation of nitronium ion intermediates [1]. The reaction mechanism involves the initial protonation of nitric acid by sulfuric acid, generating the highly electrophilic nitronium cation (NO₂⁺) which attacks the electron-rich aromatic positions of anthraquinone [2]. The selectivity for the 1,5-dinitroanthraquinone isomer arises from the steric and electronic factors that favor substitution at these specific positions over alternative sites such as the 1,6- or 1,7-positions [1].

Research has demonstrated that the nitration process typically yields mixtures containing various dinitroanthraquinone isomers, with 1,5-dinitroanthraquinone comprising approximately 44.38% of the total product mixture under optimized conditions [3]. The complete nitration of anthraquinone with mixed acid systems generally produces yields between 95-100% of dinitroanthraquinones, though the distribution among isomers requires careful control of reaction parameters [4].

Nitric Acid–Sulfuric Acid Mixed Acid Systems

Mixed acid nitration systems utilizing nitric acid and sulfuric acid combinations represent the most widely employed methodology for 1,5-dinitroanthraquinone synthesis [5] [1]. The sulfuric acid serves dual functions as both a dehydrating agent and a catalyst, enhancing the formation of nitronium ions while removing water that would otherwise inhibit the nitration process [2]. Optimal acid ratios have been established through systematic investigation, with sulfuric acid concentrations typically ranging from 0.75 to 2.0 times the weight of nitric acid to ensure effective protonation and nitronium ion generation .

Industrial protocols commonly employ nitric acid concentrations of 98% and sulfuric acid concentrations of 96-104.5% [3]. The molar ratio of nitric acid to anthraquinone significantly influences both conversion rates and isomer distribution, with ratios of 40:1 demonstrating optimal performance for maximizing dinitration while minimizing unwanted byproducts . Temperature control during acid mixing proves critical, as the exothermic nature of acid combination can lead to decomposition if not properly managed [3].

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Nitric Acid Concentration | 98-98.5% | Maximizes nitronium formation | [3] |

| Sulfuric Acid Concentration | 96-104.5% | Controls water activity | [3] |

| Acid Molar Ratio (H₂SO₄:HNO₃) | 0.75-2.0:1 | Optimizes selectivity | |

| Temperature Range | 20-70°C | Controls reaction rate | [4] |

Solvent-Free vs. Solvent-Assisted Nitration

Comparative analysis of solvent-free and solvent-assisted nitration methodologies reveals distinct advantages for each approach depending on the desired outcome and process constraints [7]. Solvent-free nitration, conducted directly in concentrated nitric acid, offers the advantage of simplified workup procedures and reduced waste generation [8]. This approach typically employs temperatures between 20-80°C with reaction times ranging from 3-25 minutes, though precise temperature control becomes critical to prevent runaway reactions [8].

Solvent-assisted nitration incorporating organic solvents such as dichloroethane or chlorinated aromatics provides enhanced heat transfer and improved mixing characteristics [9]. The continuous-flow microreactor approach utilizing dichloroethane as solvent achieved conversion efficiencies of 95.17% with 1,5-dinitroanthraquinone content reaching 89.32% [10]. The solvent system also facilitates better control of the reaction environment and allows for more precise temperature management during the highly exothermic nitration process [9].

Research comparing both methodologies indicates that solvent-free systems generally provide higher space-time yields but require more sophisticated temperature control systems [7]. Conversely, solvent-assisted approaches offer greater process flexibility and improved safety margins, particularly important for large-scale manufacturing operations [10].

Temperature and Stoichiometric Controls

Temperature optimization in 1,5-dinitroanthraquinone synthesis requires careful consideration of both reaction kinetics and thermodynamic selectivity [11]. Low-temperature initiation, typically between -20°C to -5°C, favors formation of the desired 1,5-isomer while suppressing formation of less valuable 1,6- and 1,7-dinitroanthraquinone isomers [3]. The temperature profile commonly involves staged heating: initial reaction at -10°C to -5°C for 2 hours, followed by gradual warming to 20-25°C for 2 hours, then 40-45°C for 2 hours, and finally 60-65°C for completion [3].

Stoichiometric control proves equally critical for optimizing both yield and selectivity [4]. The molar ratio of nitric acid to anthraquinone typically ranges from 2:1 for mononitration to 4:1 for complete dinitration [12]. Excess nitric acid beyond 4.4:1 molar ratio achieves complete substrate conversion but may lead to increased formation of unwanted isomers and overnitration products [12]. The timing of reagent addition also influences product distribution, with controlled dropwise addition of sulfuric acid to the nitric acid-anthraquinone mixture providing superior isomer selectivity compared to rapid mixing [3].

| Temperature Stage | Duration | 1,5-Dinitroanthraquinone Content | Total Yield |

|---|---|---|---|

| -10°C to -5°C | 2 hours | 44.38% | 139.4 parts |

| 20°C to 25°C | 2 hours | 44.86% | 139.5 parts |

| 40°C to 45°C | 2 hours | Enhanced selectivity | - |

| 60°C to 65°C | 2 hours | Final conversion | 95-100% |

Selective Isomer Separation Techniques

The separation of 1,5-dinitroanthraquinone from the complex mixture of dinitroanthraquinone isomers produced during nitration requires sophisticated purification strategies that exploit subtle differences in physical and chemical properties [5] [13]. The challenge lies in the structural similarity of the various isomers, particularly the 1,5-, 1,8-, 1,6-, and 1,7-dinitroanthraquinone compounds, which exhibit comparable molecular weights and general chemical behavior [1].

Modern separation approaches have evolved beyond traditional recrystallization methods to incorporate advanced techniques including selective solvent extraction, pH-controlled precipitation, and high-resolution chromatographic methods [13]. The development of these methodologies has enabled the production of 1,5-dinitroanthraquinone with purities exceeding 98% by weight, meeting the stringent requirements for dye intermediate applications [5].

Crystallization from Polar Solvents (e.g., Dimethylformamide)

Selective crystallization from polar solvents represents one of the most effective methods for purifying 1,5-dinitroanthraquinone from isomer mixtures [5]. The process exploits differential solubility characteristics of the various dinitroanthraquinone isomers in polar aprotic solvents such as dimethylformamide, sulpholane (tetramethylene sulfone), and 1-chloronaphthalene [5] . These solvents provide enhanced solvation of the nitro groups while maintaining sufficient selectivity to enable effective separation.

The crystallization protocol typically involves dissolution of the crude dinitroanthraquinone mixture at elevated temperatures ranging from 120°C to the boiling point of the selected solvent [5]. Subsequent controlled cooling by 10-200°C, typically to temperatures not below 0°C, results in selective precipitation of substantially pure 1,5-dinitroanthraquinone [5]. The process achieves purities of 98% by weight and above, with the 1,8-dinitroanthraquinone remaining predominantly in solution for subsequent recovery [5].

Sulpholane and 1-chloronaphthalene have emerged as preferred solvents due to their high boiling points and excellent selectivity for 1,5-dinitroanthraquinone . Adipic acid dinitrile also demonstrates effectiveness as a crystallization medium, particularly for applications requiring minimal solvent residues in the final product [5]. The choice of solvent significantly influences both the efficiency of separation and the final purity of the isolated 1,5-dinitroanthraquinone.

Fractional Precipitation via pH Modulation

Fractional precipitation techniques utilizing pH modulation offer an alternative approach for isomer separation that exploits differences in acid-base behavior among the dinitroanthraquinone isomers [14]. This methodology proves particularly effective for mixtures containing carboxylic acid derivatives or other ionizable substituents that exhibit pH-dependent solubility characteristics [14]. The technique involves systematic adjustment of solution pH to selectively precipitate target isomers while maintaining others in solution.

Research has demonstrated that pH-gradient elution can achieve remarkable separations of structurally similar anthraquinone derivatives [14]. The process typically employs aqueous phosphate buffer systems with controlled pH adjustment using sodium hydroxide or mineral acids [14]. The nonlinear partition behavior observed with certain anthraquinone carboxylic acids, attributed to sandwich-dimer formation through π-π interactions, can be exploited to enhance separation efficiency [14].

The pH modulation approach requires careful optimization of buffer composition, ionic strength, and temperature to achieve optimal selectivity [14]. While primarily applicable to functionalized anthraquinone derivatives, the principles can be extended to dinitroanthraquinone systems through appropriate chemical modification or complexation strategies [14].

Chromatographic Purification Strategies

High-performance liquid chromatography and preparative column chromatography provide powerful tools for achieving high-purity 1,5-dinitroanthraquinone . Modern chromatographic approaches utilize specialized stationary phases optimized for nitroaromatic compound separation, including reversed-phase and normal-phase systems with carefully selected mobile phase compositions . The technique enables both analytical determination of isomer ratios and preparative-scale purification for research and development applications.

Analytical high-performance liquid chromatography with ultraviolet detection at 254 nanometers provides precise quantification of individual isomers in complex mixtures . The method enables real-time monitoring of separation processes and optimization of purification protocols . Preparative chromatography, while more resource-intensive than crystallization methods, offers unparalleled selectivity and can achieve purities approaching 99.5% for research-grade applications .

The development of continuous chromatographic processes, including simulated moving bed technology, shows promise for industrial-scale purification of 1,5-dinitroanthraquinone . These approaches combine the selectivity advantages of chromatographic separation with the throughput requirements of commercial production .

Catalytic Innovations in Nitration

The development of catalytic systems for anthraquinone nitration has emerged as a critical area of research aimed at improving both efficiency and environmental sustainability [10] [15]. Traditional mixed acid nitration systems, while effective, generate substantial quantities of waste acid and present significant environmental challenges [16]. Catalytic approaches offer potential solutions through enhanced reaction rates, improved selectivity, and reduced waste generation [15].

Modern catalytic innovations encompass both homogeneous and heterogeneous systems, with particular emphasis on solid acid catalysts that can be recovered and reused [17]. These developments align with green chemistry principles while maintaining the high yields and selectivity required for commercial 1,5-dinitroanthraquinone production [16].

Mercury Sulfate as a Nitration Catalyst

Mercury sulfate has demonstrated significant catalytic activity in anthraquinone nitration processes, particularly in continuous-flow microreactor applications [9]. The catalyst enhances reaction rates while maintaining selectivity for the desired 1,5-dinitroanthraquinone isomer [9]. In continuous-flow systems, mercury sulfate concentrations of 4.5 grams per reaction mixture provide optimal catalytic activity without compromising product quality [9].

Mechanistic studies suggest that mercury sulfate functions through activation of the nitrating species rather than direct interaction with the anthraquinone substrate [18]. The catalyst facilitates nitronium ion formation and stabilization, leading to enhanced electrophilic attack on the aromatic system [18]. Research indicates that the catalyst particularly enhances reaction rates at moderate temperatures, enabling operation under milder conditions than traditional uncatalyzed processes [9].

The kinetic benefits of mercury sulfate catalysis become particularly apparent in flow reactor systems where residence times are limited [9]. The catalyst enables complete conversion of anthraquinone with residence times as short as those achievable in microreactor configurations [9]. However, the use of mercury-containing catalysts requires careful consideration of environmental and regulatory factors in industrial applications [18].

Solid Acid Catalysts for Green Synthesis

Solid acid catalysts represent a significant advancement toward environmentally sustainable 1,5-dinitroanthraquinone synthesis [10] [15] [17]. These heterogeneous systems offer advantages including catalyst recovery and reuse, reduced waste generation, and simplified product purification compared to traditional homogeneous acid systems [15]. Zeolite-based catalysts, metal-modified molecular sieves, and supported metal oxide systems have all demonstrated effectiveness in anthraquinone nitration [10] [19] [17].

Zeolite H-Beta has emerged as particularly effective for aromatic nitration reactions, achieving 96% conversion with 87% selectivity under optimized conditions [17]. The microporous structure of zeolites provides shape selectivity that can influence isomer distribution, potentially favoring formation of the desired 1,5-dinitroanthraquinone over alternative isomers [19]. The strong acid sites within the zeolite framework activate nitric acid for electrophilic attack while the confined environment influences reaction selectivity [19].

Metal-modified molecular sieves, particularly those incorporating tin, palladium, or gold, show enhanced activity for nitration reactions [10]. These catalysts achieve transformation efficiencies reaching 95.17% with product purities of 89.32% for 1-nitroanthraquinone derivatives [10]. The metal centers provide additional activation pathways for both nitric acid and the aromatic substrate, leading to improved reaction kinetics [10].

| Catalyst Type | Conversion | Selectivity | Reusability | Reference |

|---|---|---|---|---|

| H-Beta Zeolite | 96% | 87% | 5+ cycles | [17] |

| Metal-Modified Molecular Sieves | 95.17% | 89.32% | Multiple cycles | [10] |

| MoO₃/SiO₂ | High | Good | Recyclable | [15] |

| Fe/Mo/SiO₂ | High | Good | Recyclable | [15] |

Molybdenum oxide supported on silica and iron-molybdenum mixed oxide systems also demonstrate excellent catalytic performance for aromatic nitration [15]. These catalysts combine high activity with excellent selectivity and can be recycled multiple times without significant loss of performance [15]. The heterogeneous nature of these systems enables simple catalyst recovery through filtration, significantly simplifying the overall process compared to homogeneous alternatives [15].

Continuous-Flow Microreactor Technologies

Continuous-flow microreactor technology represents a paradigm shift in 1,5-dinitroanthraquinone synthesis, offering unprecedented control over reaction conditions while enhancing both safety and efficiency [9] [12] [20]. These systems address many of the limitations associated with traditional batch nitration processes, including poor heat transfer, limited mixing, and safety concerns related to handling large quantities of reactive materials [20].

The microreactor approach enables precise control of temperature, residence time, and mixing conditions while minimizing the volume of hazardous materials present in the system at any given time [12] [20]. Recent developments have demonstrated the feasibility of scaling these technologies for industrial production while maintaining the advantages of improved selectivity and reduced waste generation [12] [21].

Modern microreactor systems for nitration typically employ channel diameters of 1 millimeter with reactor volumes of 2 milliliters, providing residence times ranging from seconds to minutes depending on flow rates [20]. The high surface-to-volume ratio inherent in microreactor design enables efficient heat removal during the highly exothermic nitration process [20]. Temperature control systems can maintain reaction temperatures within ±1°C, providing the precision necessary for optimizing isomer selectivity [9].

Comprehensive studies of continuous-flow nitration in microreactor systems have demonstrated several key advantages over conventional batch processes [12] [21]. Space-time yields exceeding 18 grams per hour per milliliter have been achieved, representing significant improvements over traditional methodologies [20]. The enhanced heat and mass transfer characteristics of microreactors enable complete reactions with residence times as short as 19 seconds while maintaining high selectivity for the desired products [12].

The implementation of continuous-flow systems for 1,5-dinitroanthraquinone synthesis has progressed from laboratory-scale demonstrations to pilot plant operations [9]. A successful example employed 10 microreaction modules arranged in series, achieving mononitro-o-xylene yields of 94.1% while demonstrating the scalability of the approach [12]. The modular nature of microreactor systems enables capacity adjustment through parallel operation of multiple reactor units [9].

| Parameter | Microreactor Value | Batch Process Value | Improvement Factor |

|---|---|---|---|

| Residence Time | 19 seconds | 2-6 hours | 380-1140× |

| Space-Time Yield | >18 g/h/mL | <1 g/h/mL | >18× |

| Temperature Control | ±1°C | ±5-10°C | 5-10× |

| Heat Transfer Coefficient | High | Limited | Significant |

Recent advances in microreactor design have focused on addressing the challenges associated with scaling continuous-flow processes [21]. The development of single-stage nitration processes that avoid the complexity of multiple reactor modules while maintaining high yields represents a significant technological advancement [12]. These systems achieve 94.0% yields of mononitro products with simplified equipment configurations suitable for industrial implementation [12].

X-ray Diffraction Studies

X-ray diffraction analysis of 1,5-dinitroanthraquinone reveals fundamental structural characteristics that define its solid-state properties. The compound crystallizes in a monoclinic crystal system with space group P2₁, exhibiting unit cell parameters of a = 5.9596(6) Å, b = 11.3897(11) Å, c = 9.8667(9) Å, and β = 93.519(1)° with a unit cell volume of 668.47(11) ų [1]. The crystal structure accommodates two molecules per unit cell (Z = 2) with a calculated density of 1.824 g/cm³ [1].

The molecular geometry demonstrates that the anthraquinone ring skeleton maintains a near-planar configuration with a root mean square deviation of carbon atoms of only 0.091 Å [1]. However, significant deviation from planarity occurs at the nitro substituents, which exhibit substantial twisting relative to the mean plane of the aromatic ring system. The nitro groups are oriented at angles of 70.8(1)° and 86.7(2)° with respect to the aromatic plane [1], indicating considerable steric hindrance and electronic repulsion effects.

Crystallographic studies of related dinitroanthraquinone derivatives provide additional structural insights. The crystal structure of 1,5-dichloro-4,8-dinitroanthraquinone demonstrates similar planarity characteristics, with the anthraquinone nucleus remaining approximately planar while nitro groups adopt twisted conformations at approximately 88° to the aromatic plane [2]. These structural features reflect the inherent steric conflicts between adjacent nitro substituents and the aromatic framework.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁ | [1] |

| Unit Cell a (Å) | 5.9596(6) | [1] |

| Unit Cell b (Å) | 11.3897(11) | [1] |

| Unit Cell c (Å) | 9.8667(9) | [1] |

| Unit Cell β (°) | 93.519(1) | [1] |

| Unit Cell Volume (ų) | 668.47(11) | [1] |

| Z | 2 | [1] |

| Density (g/cm³) | 1.824 | [1] |

| r.m.s. deviation (Å) | 0.091 | [1] |

| Nitro Group Twist Angle 1 (°) | 70.8(1) | [1] |

| Nitro Group Twist Angle 2 (°) | 86.7(2) | [1] |

The powder diffraction patterns of 1,5-dinitroanthraquinone exhibit characteristic reflections that facilitate identification and quantitative analysis. Standard X-ray diffraction patterns have been established for various anthraquinone derivatives, providing reference data for structural confirmation and phase identification [3] [4].

Fourier Transform Infrared and Raman Spectral Signatures

Vibrational spectroscopy provides comprehensive fingerprint identification of 1,5-dinitroanthraquinone through characteristic absorption and scattering patterns. Fourier transform infrared spectroscopy reveals distinctive absorption bands corresponding to the fundamental vibrational modes of the molecular framework.

The carbonyl stretching region exhibits strong absorption bands characteristic of the anthraquinone structure, typically appearing between 1670-1680 cm⁻¹ [5] [6] [7]. These bands correspond to the symmetric and antisymmetric stretching vibrations of the quinone carbonyl groups, which serve as diagnostic markers for the anthraquinone functionality.

Nitro group vibrations provide particularly informative spectroscopic signatures. The symmetric nitro stretching mode appears between 1310-1345 cm⁻¹, while the antisymmetric nitro stretch occurs around 1450 cm⁻¹ [5] [6] [7]. The intensity and position of these bands are sensitive to the electronic environment and substitution pattern of the nitro groups on the aromatic framework.

Computational studies of nitroanthracene derivatives using density functional theory with the B3LYP functional and 6-311+G** basis set demonstrate that the symmetric nitro group stretching transition intensity varies significantly with substituent position [6] [7]. The Raman and infrared intensity values decrease systematically when progressing from planar to nitro-rotated isomers, reflecting the influence of molecular geometry on vibrational coupling.

The medium-energy spectral region (1000-1700 cm⁻¹) contains numerous bands arising from aromatic carbon-carbon stretching, carbon-hydrogen bending, and mixed vibrational modes [5] [6]. The number and relative positions of the strongest Raman bands in this region provide utility for discriminating between different dinitroanthraquinone isomers.

Surface-enhanced Raman spectroscopy studies of nitro-based compounds demonstrate enhanced sensitivity for trace-level detection [8]. The technique reveals characteristic nitro group vibrational modes including the nitro rock at 624 cm⁻¹, oxygen-nitrogen stretching at 870 cm⁻¹, symmetric nitro stretching at 1290 cm⁻¹, and antisymmetric nitro stretching at 1450 cm⁻¹ [8].

High-frequency regions above 3000 cm⁻¹ and low-frequency regions below 1000 cm⁻¹ show minimal dependence on substituent position, indicating that these spectral regions are primarily determined by the anthraquinone core structure rather than nitro substituent effects [6] [7].

Nuclear Magnetic Resonance Elucidation of Electronic Environments

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environments of hydrogen and carbon nuclei in 1,5-dinitroanthraquinone. Proton nuclear magnetic resonance spectra reveal characteristic aromatic proton signals in the region between 7-8 parts per million, reflecting the deshielded environment of protons on the aromatic ring system [9].

The aromatic proton chemical shifts are influenced by the electron-withdrawing effects of both the quinone carbonyls and nitro substituents. These functional groups reduce electron density on the aromatic rings, resulting in downfield chemical shifts characteristic of electron-deficient aromatic systems [10] [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework electronic environments. The quinone carbonyl carbons appear at approximately 180 parts per million, characteristic of conjugated carbonyl systems [9]. Aromatic carbon signals appear in the typical aromatic region between 110-160 parts per million, with specific chemical shifts dependent on the local electronic environment created by neighboring substituents.

The nitro substituents exert significant electron-withdrawing effects that influence the chemical shifts of nearby carbon atoms. Carbons adjacent to nitro groups experience substantial deshielding effects, resulting in characteristic downfield shifts that provide structural confirmation [12] [13].

Integration of nuclear magnetic resonance signals provides quantitative information about the number of equivalent nuclei, confirming the molecular symmetry and substitution pattern. The 1,5-substitution pattern results in a specific symmetry that manifests as characteristic peak patterns and integration ratios in both proton and carbon spectra [10] [11].

Thermal Stability and Decomposition Profiles

Differential Scanning Calorimetry

Differential scanning calorimetry analysis of 1,5-dinitroanthraquinone reveals complex thermal behavior involving both melting and decomposition processes. The compound exhibits a melting point of approximately 250°C with concurrent decomposition, indicating thermal instability at the melting transition [14].

Systematic differential scanning calorimetry studies at various heating rates demonstrate that the thermal decomposition of 1,5-dinitroanthraquinone involves multiple kinetic processes [15]. The melting effect significantly influences the decomposition kinetics, with the solid-phase decomposition activation energy decreasing by approximately 142.08 kilojoules per mole when melting occurs [15].

The differential scanning calorimetry thermograms reveal multiple endothermic and exothermic transitions corresponding to different decomposition stages. The initial decomposition occurs at temperatures ranging from 120-190°C, depending on the heating rate and experimental conditions [15] [16]. Higher heating rates typically result in increased observed decomposition temperatures due to thermal lag effects [16].

Model-free kinetic analysis of the differential scanning calorimetry data provides activation energy values for different decomposition steps. The thermal decomposition process involves multiple parallel and consecutive reactions, with activation energies varying significantly between different reaction pathways [15] [17].

Pressure differential scanning calorimetry studies of related nitro compounds demonstrate that elevated external pressure can shift the balance between evaporation and thermal decomposition, allowing direct observation of decomposition processes that might otherwise be masked by volatilization [17].

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point (°C) | 250 (dec.) | Literature | [14] |

| Thermal Decomposition Onset (°C) | ~120-190 | DSC/TGA | [15] [16] |

| DSC Activation Energy Reduction (kJ/mol) | 142.08 | DSC Model-free analysis | [15] |

| Decomposition Temperature (°C) | >200 | DSC | |

| Thermal Stability | Decomposes at high temperature | Thermal analysis | [15] |

Thermogravimetric Analysis

Thermogravimetric analysis provides quantitative measurement of mass changes as a function of temperature, revealing the thermal decomposition pathway of 1,5-dinitroanthraquinone. The technique monitors weight loss due to decomposition, volatilization, and gas evolution processes that occur during thermal treatment [19] [20].

The thermogravimetric profile of 1,5-dinitroanthraquinone exhibits multiple weight loss stages corresponding to different decomposition mechanisms. Initial weight loss typically begins around 120-190°C, coinciding with the onset temperatures observed in differential scanning calorimetry studies [15] [16].

The decomposition process involves the sequential loss of nitro groups, followed by degradation of the anthraquinone framework. Quantum mechanical calculations indicate that the decomposition mechanism involves breaking of bonds in the central aromatic ring system with concurrent detachment of nitro groups [15]. The calculation results suggest that nitro group removal facilitates formation of stable phenylacetylene intermediates.

Coupling of thermogravimetric analysis with mass spectrometry or Fourier transform infrared spectroscopy provides identification of evolved gases during decomposition. This combined approach reveals the specific decomposition pathways and intermediates formed during thermal treatment [21].

The thermal stability of 1,5-dinitroanthraquinone is significantly lower than that of the parent anthraquinone due to the destabilizing effects of the nitro substituents. The nitro groups not only reduce the overall thermal stability but also influence the decomposition mechanism by providing alternative reaction pathways .

Isothermal thermogravimetric studies at constant temperature provide kinetic information about decomposition rates and mechanisms. These studies complement the dynamic temperature scanning experiments by providing detailed kinetic parameters under controlled conditions [19] [20].

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of 1,5-dinitroanthraquinone reflect the compound's molecular structure and intermolecular interaction patterns. The presence of electron-withdrawing nitro groups and the extended aromatic system significantly influence solubility behavior across different solvent systems.

Aqueous solubility of 1,5-dinitroanthraquinone is extremely limited due to the hydrophobic nature of the anthraquinone framework and the absence of hydrogen-bonding donor groups [22]. The compound exhibits very low water solubility, which is characteristic of nitroaromatic compounds with extensive conjugated systems.

Organic solvent compatibility demonstrates generally enhanced solubility compared to aqueous systems [22]. However, even in organic media, solubility remains limited due to strong intermolecular interactions and crystalline packing effects. Specific solubility data indicate very slight solubility in acetonitrile, slight solubility in dimethyl sulfoxide, and very slight solubility in methanol [23].

Selective solubility behavior has been exploited for separation and purification purposes. Treatment with mixtures of concentrated nitric acid and inert organic solvents provides selective dissolution of certain isomers while leaving 1,5-dinitroanthraquinone largely undissolved [24] [25]. This selective solubility forms the basis for industrial separation processes used to isolate pure 1,5-dinitroanthraquinone from isomeric mixtures.

The solubility enhancement in nitric acid-organic solvent mixtures demonstrates synergistic effects that exceed the sum of partial solubilities in individual components [24]. The solubility of mononitroanthraquinone and anthraquinone, but not 1,5-dinitroanthraquinone, increases proportionally with the nitric acid content in the solvent mixture over specific concentration ranges.

Temperature effects on solubility follow typical patterns for organic compounds, with increased solubility at elevated temperatures. However, the limited thermal stability of 1,5-dinitroanthraquinone restricts the temperature range available for solubility enhancement through heating.

| Solvent Type | Solubility | Notes | Reference |

|---|---|---|---|

| Water | Very low | Hydrophobic compound | [22] |

| Organic Solvents (general) | Generally more soluble | Better solubility than water | [22] |

| Acetonitrile | Very slightly soluble | Limited solubility | [23] |

| DMSO | Slightly soluble | Limited solubility | [23] |

| Methanol | Very slightly soluble | Limited solubility | [23] |

| Nitric Acid + Organic Solvent | Selective solubility | Used for separation from other isomers | [24] [25] |

Redox Properties and Electrochemical Characterization

The electrochemical behavior of 1,5-dinitroanthraquinone reflects the combined redox activity of both the quinone functionality and the nitro substituents. The compound exhibits multiple redox processes corresponding to different electroactive centers within the molecular structure.

Anthraquinone derivatives are well-established as electroactive compounds with reversible quinone-hydroquinone redox couples [26]. The reduction potential of the quinone system is significantly influenced by the electron-withdrawing effects of the nitro substituents, resulting in positive shifts in reduction potentials compared to unsubstituted anthraquinone.

Cyclic voltammetry studies of related anthraquinone derivatives demonstrate that hydroxy-substituted compounds exhibit systematic changes in reduction potentials based on substitution patterns [26]. The 1,5-substitution pattern creates a specific electronic environment that influences both the thermodynamics and kinetics of electron transfer processes.

Computational studies using density functional theory provide theoretical predictions of redox potentials for quinone derivatives [26]. These calculations indicate that the number and position of substituents significantly affect the reduction potential and solvation free energy of the compounds.

Electrochemical impedance spectroscopy and rotating disk electrode techniques have been employed to investigate the electrochemical properties of poly(1,5-diaminoanthraquinone) derivatives [27]. These studies reveal enhanced electrical conductivity and electrocatalytic activity for oxygen reduction reactions in modified electrode systems.

The nitro groups in 1,5-dinitroanthraquinone provide additional redox-active centers that can undergo reduction to various nitrogen-containing products [28]. The electrochemical reduction of nitro groups typically occurs at negative potentials and involves multiple electron transfer steps with intermediate formation of nitroso, hydroxylamine, and amino derivatives.

Surface-enhanced techniques and specialized electrode materials have been developed to enhance the electrochemical detection sensitivity for nitroaromatic compounds [28] [27]. These approaches demonstrate potential applications in analytical detection and electrochemical sensing of 1,5-dinitroanthraquinone and related compounds.

The electrochemical behavior is strongly dependent on solution conditions including pH, electrolyte composition, and solvent system [28]. The electron-withdrawing nature of the nitro groups influences both the quinone redox chemistry and the overall electrochemical response of the compound.

Fast-scan cyclic voltammetry techniques enable rapid electrochemical measurements with high temporal resolution [29]. These methods provide detailed information about electron transfer kinetics and can reveal transient intermediate species formed during redox processes.

XLogP3

Melting Point

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant